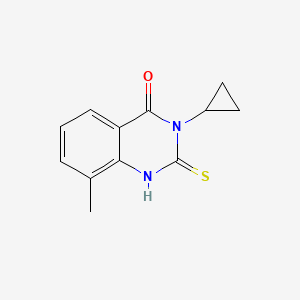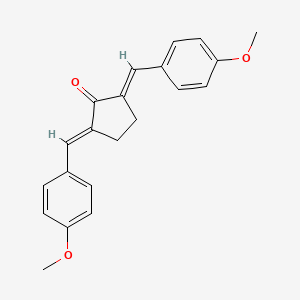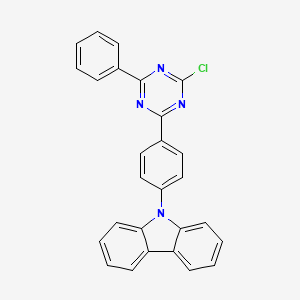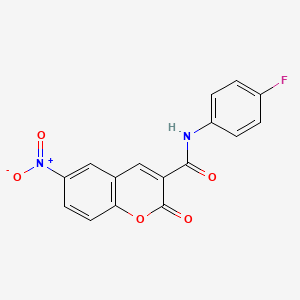![molecular formula C17H16N2O4 B11708946 N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 324020-15-7](/img/structure/B11708946.png)
N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a furan ring, a butenylidene group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of furfural with an appropriate ketone to form the furanic conjugated enone.
Cyclization: The resulting intermediate is then cyclized to form the benzodioxine moiety.
Hydrazide Formation: Finally, the carbohydrazide group is introduced through a reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The butenylidene group can be reduced to form saturated derivatives.
Substitution: The benzodioxine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Halogenated or nitrated benzodioxine derivatives.
Scientific Research Applications
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furanic Conjugated Enones: Compounds like 4-(furan-2-yl)but-3-en-2-ones share structural similarities.
Benzodioxine Derivatives: Compounds with the benzodioxine moiety, such as certain flavonoids, are structurally related.
Uniqueness
N’-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combination of a furan ring, a butenylidene group, and a benzodioxine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
324020-15-7 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H16N2O4/c1-12(8-9-13-5-4-10-21-13)18-19-17(20)16-11-22-14-6-2-3-7-15(14)23-16/h2-10,16H,11H2,1H3,(H,19,20)/b9-8+,18-12+ |
InChI Key |
IUJWBXOCIVRDJU-JSZSTJHOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C=C/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)C1COC2=CC=CC=C2O1)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)



![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)

![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
